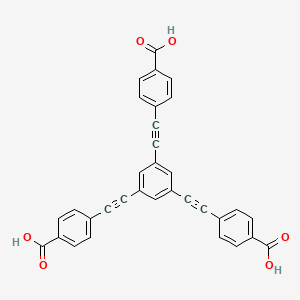

![molecular formula C11H22N2O2 B1375601 tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate CAS No. 473839-07-5](/img/structure/B1375601.png)

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

Descripción general

Descripción

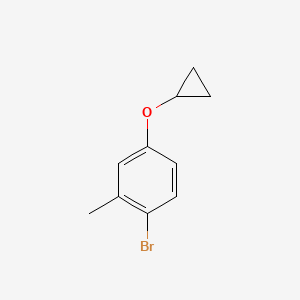

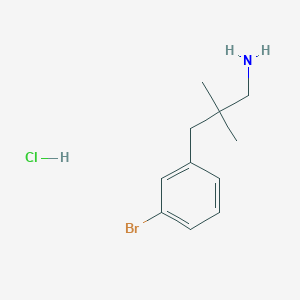

“tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 473839-07-5. It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S,4S)-3-methyl-4-piperidinylcarbamate .

Synthesis Analysis

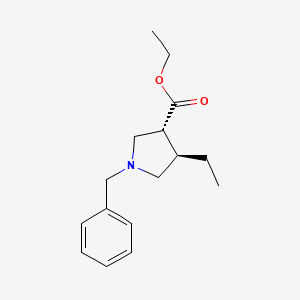

The synthesis of carbamates like “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” can be represented by the InChI code: 1S/C11H22N2O2/c1-8-7-12-6-5-9 (8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14)/t8-,9-/m0/s1 . The compound has a molecular formula of C11H22N2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” include a molecular weight of 214.30 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

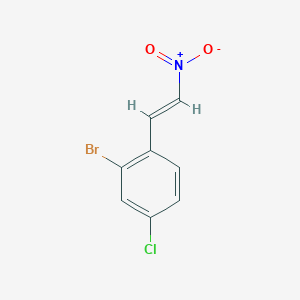

- Summary of the Application : “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Application in Photochemistry

- Summary of the Application : Carbazole-based compounds, such as “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate”, are ubiquitous in organic optoelectronic materials .

- Methods of Application : The study involved the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results or Outcomes : The study provided a detailed investigation of the excited-state relaxation of these compounds. The results provide important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Application in Alzheimer’s Disease Research

- Summary of the Application : In vitro studies suggested that a compound similar to “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .

- Methods of Application : The study involved in vitro testing of the compound’s ability to inhibit β-secretase and acetylcholinesterase, as well as its ability to prevent Aβ aggregation .

- Results or Outcomes : The results suggested that the compound could potentially be used in the treatment of Alzheimer’s disease by preventing the formation of Aβ fibrils .

Safety And Hazards

Propiedades

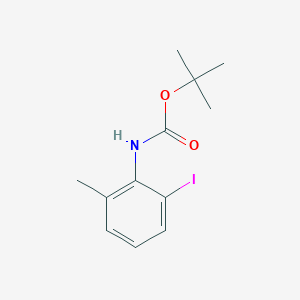

IUPAC Name |

tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168896 | |

| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate | |

CAS RN |

473839-07-5 | |

| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473839-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)